![molecular formula C19H27N3O4S B6557568 1-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione CAS No. 1040675-00-0](/img/structure/B6557568.png)
1-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis . These techniques would likely be useful in analyzing the structure of “1-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione”.Scientific Research Applications
- Understanding its pharmacological properties and potential interactions is crucial for drug safety and regulation .
- Researchers explore intra- and intermolecular reactions to create various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Sickle Cell Disease (SCD) Treatment
β-Thalassemia Treatment
Synthetic Opioid Research
Piperidine Derivatives Synthesis
Benzanthrone Dye Synthesis
Mechanism of Action
Target of Action
Similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been designed and synthesized as acetylcholinesterase inhibitors (acheis) for the treatment of alzheimer’s disease (ad) .
Mode of Action
Related compounds have shown to inhibit acetylcholinesterase (ache), a key enzyme responsible for the breakdown of acetylcholine, a neurotransmitter associated with memory and learning .
Biochemical Pathways
Acetylcholinesterase inhibitors (acheis) like the related compounds, generally increase the level of acetylcholine in the brain by preventing its breakdown, thereby enhancing cholinergic neurotransmission .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Related compounds have shown to increase the level of acetylcholine in the brain, potentially improving cognitive function .
properties
IUPAC Name |
1-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c23-18-7-4-8-19(24)22(18)15-16-27(25,26)21-13-11-20(12-14-21)10-9-17-5-2-1-3-6-17/h1-3,5-6H,4,7-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSPWESDZLIZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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